

# Application Notes: Synthesis of a Key Niraparib Intermediate Using 2-Bromoethyl Methyl Sulfone

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## Compound of Interest

Compound Name: 2-Bromoethyl Methyl Sulfone

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## Introduction

**2-Bromoethyl methyl sulfone** is a valuable bifunctional reagent in organic synthesis, serving as a cornerstone for the introduction of the methylsulfonyl ethyl group into various molecular scaffolds. This functional group is of significant interest in medicinal chemistry due to its ability to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. A critical application of **2-bromoethyl methyl sulfone** is in the synthesis of a key intermediate for Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.<sup>[1][2][3][4][5]</sup> This document provides detailed protocols for the regioselective N-alkylation of 2H-indazole-7-carboxamide using **2-bromoethyl methyl sulfone** to yield the Niraparib intermediate, 2-(2-(methylsulfonyl)ethyl)-2H-indazole-7-carboxamide.

## Reagent Overview

Property	Value	Reference
Chemical Name	2-Bromoethyl Methyl Sulfone	
Synonyms	1-Bromo-2-(methylsulfonyl)ethane	[6]
CAS Number	16523-02-7	[7][8]
Molecular Formula	C <sub>3</sub> H <sub>7</sub> BrO <sub>2</sub> S	[7][8]
Molecular Weight	187.06 g/mol	[7][8]
Appearance	Solid	[6]
Boiling Point	126-128 °C (at 3.5 Torr)	[6]
Density	~1.67 g/cm <sup>3</sup> (Predicted)	[6]

## Application: N-Alkylation of 2H-Indazole-7-carboxamide

The synthesis of the Niraparib intermediate involves the regioselective alkylation of the N-2 position of the indazole ring. The presence of the carboxamide group at the C-7 position of the indazole starting material plays a crucial role in directing the alkylation to the desired N-2 position, a common challenge in indazole chemistry.

Reaction Scheme:

Caption: Synthesis of Niraparib Intermediate.

## Experimental Protocols

The following protocol is adapted from the synthesis of related indazole derivatives and patent literature describing the preparation of Niraparib intermediates.

### Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol details the N-alkylation of 2H-indazole-7-carboxamide with **2-bromoethyl methyl sulfone**.

## Materials and Reagents:

Reagent/Material	Molar Mass ( g/mol )	Grade
2H-Indazole-7-carboxamide	161.16	Synthesis Grade
2-Bromoethyl Methyl Sulfone	187.06	Synthesis Grade
Sodium Hydride (NaH), 60% disp.	24.00	Reagent Grade
N,N-Dimethylformamide (DMF)	73.09	Anhydrous
Ethyl Acetate (EtOAc)	88.11	ACS Grade
Water (H <sub>2</sub> O)	18.02	Deionized
Brine	-	Saturated Solution
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	142.04	ACS Grade
Silica Gel	-	230-400 mesh

## Procedure:

- **Reaction Setup:** To a solution of 2H-indazole-7-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
- **Deprotonation:** Stir the resulting suspension at 0 °C for 30 minutes.
- **Alkylation:** Add a solution of **2-bromoethyl methyl sulfone** (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).

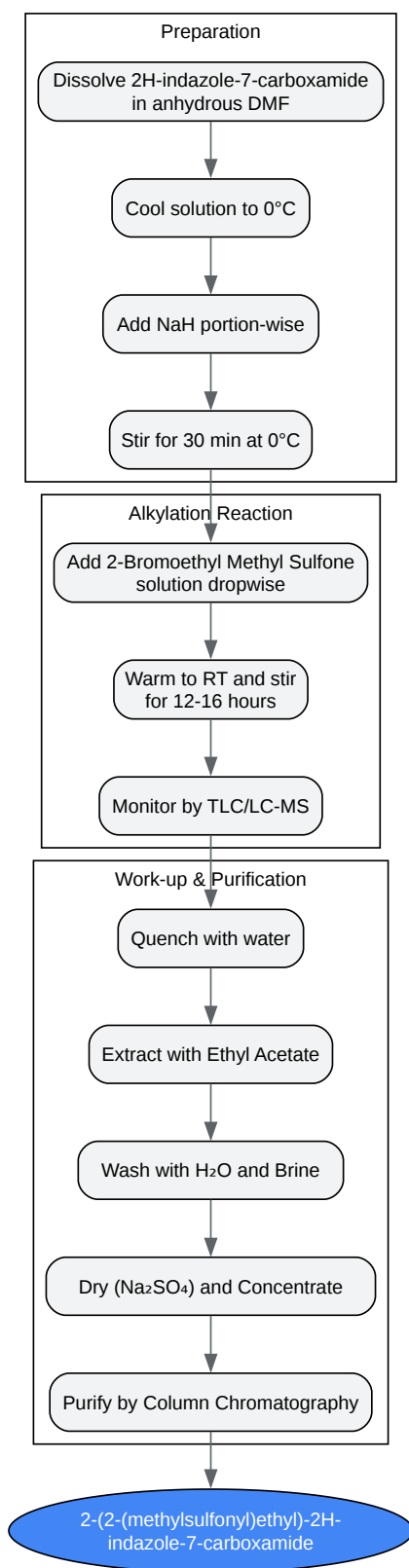
- Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford 2-(2-(methylsulfonyl)ethyl)-2H-indazole-7-carboxamide.

#### Quantitative Data:

Parameter	Value
Scale	10 mmol
Reaction Time	14 hours
Reaction Temp.	Room Temperature
Yield	75-85% (Typical)
Purification	Silica Gel Chromatography (EtOAc/Hexane)

## Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification process.



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Caption: Synthesis Workflow Diagram.

## Safety Precautions

**2-Bromoethyl methyl sulfone** and its related reagents require careful handling in a laboratory setting.

Hazard Identification and Handling:

Hazard Statement	Precautionary Statement	Reference
H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.	[8]
H318: Causes serious eye damage.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]
H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	[8]
Sodium Hydride (NaH): Flammable solid, reacts violently with water.	Handle under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment, including a lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood.	

First Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
- Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

- Eye Contact: Rinse immediately and thoroughly with an eye-bath or water for at least 15 minutes.
- Ingestion: If swallowed, drink water immediately. Seek medical attention.

Always consult the latest Safety Data Sheet (SDS) for **2-Bromoethyl Methyl Sulfone** (CAS 16523-02-7) before use.[7][8]

## Conclusion

**2-Bromoethyl methyl sulfone** is an effective reagent for the synthesis of the 2-(2-(methylsulfonyl)ethyl)-2H-indazole-7-carboxamide intermediate, a crucial component in the production of the PARP inhibitor Niraparib. The provided protocol, which emphasizes regioselective N-2 alkylation, offers a reliable method for researchers in pharmaceutical development. Adherence to the detailed experimental and safety procedures is essential for the successful and safe execution of this synthesis.

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